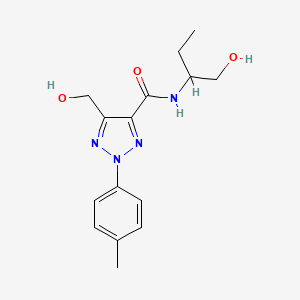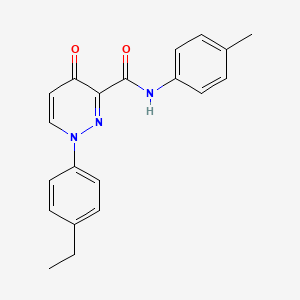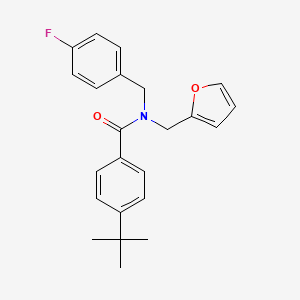![molecular formula C26H26FNO4 B11377031 N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11377031.png)
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
- N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- It belongs to the class of amides and contains a furochromone core.
- The fluorine substitution on the phenyl ring and the tetramethyl groups confer unique properties.
- Its molecular formula is C₂₄H₂₆FNO₄ .
Preparation Methods
- Synthetic Routes :
- One approach involves acylation of the corresponding amine with 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl chloride .
- Alternatively, it can be synthesized via esterification followed by amidation .
- Reaction Conditions :
- These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, toluene).
- Temperature ranges from room temperature to reflux .
- Industrial Production :
- Limited information is available on industrial-scale production. Research labs often synthesize it for specific studies.
Chemical Reactions Analysis
- Reactions :
- It can undergo hydrolysis , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Hydrolysis : Acid or base catalysis.
- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
- Substitution : Thionyl chloride (SOCl₂) for acyl chloride formation.
- Major Products :
- Hydrolysis yields the corresponding carboxylic acid .
- Reduction leads to the primary amine .
- Substitution forms the acyl chloride .
Scientific Research Applications
- Chemistry :
- Used as a building block for more complex molecules.
- Biology and Medicine :
- Limited studies, but potential as a pharmacophore due to its unique structure.
- Industry :
- Not widely applied industrially yet.
Mechanism of Action
- Targets :
- It may interact with enzymes , receptors , or cellular pathways .
- Pathways :
- Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
- Similar Compounds :
- Indole derivatives share some structural features.
- Indole-3-acetic acid (a plant hormone) and 4-hydroxy-2-quinolones are related .
Properties
Molecular Formula |
C26H26FNO4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H26FNO4/c1-14-17(4)31-24-16(3)25-21(13-20(14)24)15(2)19(26(30)32-25)9-10-23(29)28-12-11-18-7-5-6-8-22(18)27/h5-8,13H,9-12H2,1-4H3,(H,28,29) |
InChI Key |
JRWQGXJWHBMRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4F)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11376955.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone](/img/structure/B11376956.png)
![Methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11376958.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide](/img/structure/B11376962.png)
![3-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11376963.png)

![3-(4-Chlorophenyl)-1-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11376972.png)
![3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11376976.png)

![2-(3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11376993.png)
![2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide](/img/structure/B11377000.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide](/img/structure/B11377005.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11377010.png)

